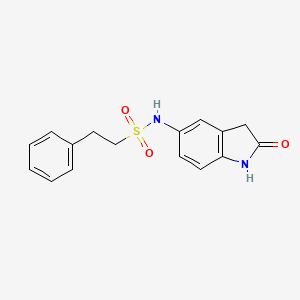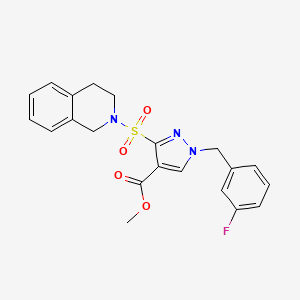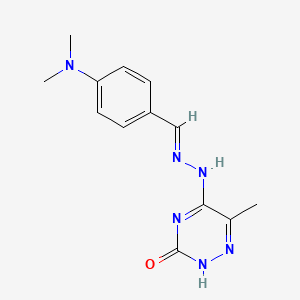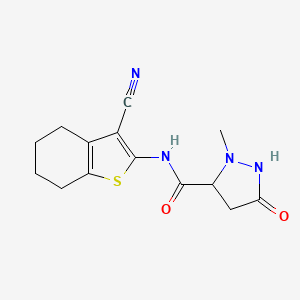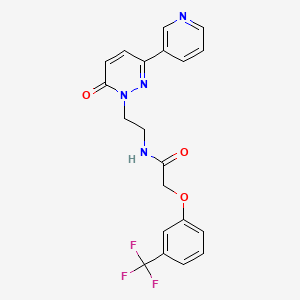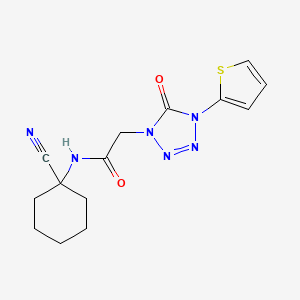
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide, also known as CTAP, is a compound that has gained attention in the scientific community due to its potential use as a research tool. CTAP is a small molecule that has been shown to selectively block the actions of mu-opioid receptors in the brain, which are involved in pain perception and reward pathways.
作用機序
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide is a selective antagonist of mu-opioid receptors, which are G protein-coupled receptors that are primarily located in the brain and spinal cord. Mu-opioid receptors are involved in the modulation of pain perception, reward pathways, and addiction. N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide binds to the mu-opioid receptor and prevents the activation of downstream signaling pathways, resulting in a decrease in the effects of opioids.
生化学的および生理学的効果
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has been shown to decrease the effects of opioids on pain perception, reward pathways, and addiction. N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has also been shown to decrease the release of pro-inflammatory cytokines and chemokines in response to opioids.
実験室実験の利点と制限
One of the advantages of using N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide in lab experiments is its selectivity for mu-opioid receptors, which allows for the specific investigation of the role of these receptors in various physiological processes. However, one limitation of using N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists for use in research and potential therapeutic applications. Another area of interest is the investigation of the role of mu-opioid receptors in various disease states, such as chronic pain and addiction. Additionally, the use of N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide in combination with other compounds, such as opioids and non-opioid pain relievers, could provide insight into the complex interactions between these compounds and their effects on the body.
合成法
The synthesis of N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide involves several steps starting with the reaction of cyclohexanone with malononitrile to form 1-cyanocyclohexene-1-carboxylic acid. This intermediate is then reacted with thionyl chloride to form 1-cyanocyclohexene-1-carbonyl chloride, which is then reacted with 5-oxo-4-thiophen-2-yltetrazole to form N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide. The final product is purified by column chromatography and characterized by NMR spectroscopy.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been used to study the role of mu-opioid receptors in pain perception, reward pathways, and addiction. N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide has also been used to investigate the effects of opioids on immune function and inflammation.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c15-10-14(6-2-1-3-7-14)16-11(21)9-19-13(22)20(18-17-19)12-5-4-8-23-12/h4-5,8H,1-3,6-7,9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKOTGPXAFHEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)N(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(5-oxo-4-thiophen-2-yltetrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


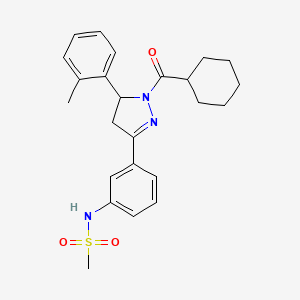
![[3-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2598689.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2598690.png)
![3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2598691.png)
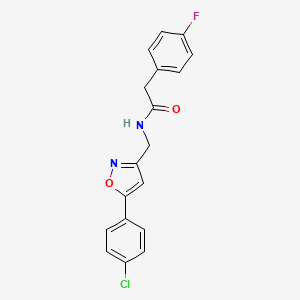
![2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2598694.png)

![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2598697.png)
